Cas no 822-66-2 (3-Cyclohexen-1-ol)

3-Cyclohexen-1-ol structure
3-Cyclohexen-1-ol structure
Nome del prodotto:3-Cyclohexen-1-ol
Numero CAS:822-66-2
MF:C6H10O
MW:98.1430020332336
MDL:MFCD00040176
CID:39975
PubChem ID:556685

3-Cyclohexen-1-ol Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-Hydroxy-3-cyclohexene
    • 3-Cyclohexen-1-ol
    • cyclohex-3-en-1-ol
    • CYCLOHEX-3-ENOL
    • 3-cyclohexenol
    • Cyclohex-1-en-4-ol
    • CS-0161778
    • SB83783
    • 822-66-2
    • FT-0762282
    • D83542
    • MFCD00040176
    • A929362
    • AKOS006272604
    • DTXSID90870779
    • DTXSID90339513
    • 3-Cyclohexene-1-ol
    • Cyclohexen-4-ol
    • 4-Hydroxycyclohexene
    • J-520146
    • SY264800
    • 3-Cyclohexen-1-ol, (±)- (ZCI)
    • 1-Cyclohexen-4-ol
    • DB-075829
    • MDL: MFCD00040176
    • Inchi: 1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2
    • Chiave InChI: ABZZOPIABWYXSN-UHFFFAOYSA-N
    • Sorrisi: OC1CC=CCC1

Proprietà calcolate

  • Massa esatta: 98.07320
  • Massa monoisotopica: 98.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 7
  • Conta legami ruotabili: 0
  • Complessità: 76.2
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 20.2A^2

Proprietà sperimentali

  • Densità: 0.9845
  • Punto di ebollizione: 164°C (estimate)
  • Punto di infiammabilità: 53.4°C
  • Indice di rifrazione: 1.4851
  • PSA: 20.23000
  • LogP: 1.08740

3-Cyclohexen-1-ol Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
abcr
AB548415-5g
Cyclohex-3-en-1-ol, 95%; .
822-66-2 95%
5g
€348.60 2024-08-02
TRC
C998200-50mg
3-Cyclohexen-1-ol
822-66-2
50mg
$ 185.00 2022-06-06
TRC
C998200-100mg
3-Cyclohexen-1-ol
822-66-2
100mg
$ 275.00 2022-06-06
abcr
AB548415-250 mg
Cyclohex-3-en-1-ol; .
822-66-2
250MG
€156.40 2022-08-31
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BU830-250mg
3-Cyclohexen-1-ol
822-66-2 95%
250mg
614CNY 2021-05-07
Cooke Chemical
BD0331345-10g
Cyclohex-3-en-1-ol
822-66-2 95%
10g
RMB 4760.00 2025-02-21
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BU830-1g
3-Cyclohexen-1-ol
822-66-2 95%
1g
1260.0CNY 2021-07-17
eNovation Chemicals LLC
Y1187918-5g
3-Cyclohexenol
822-66-2 95%
5g
$205 2024-07-20
abcr
AB548415-250mg
Cyclohex-3-en-1-ol, 95%; .
822-66-2 95%
250mg
€129.60 2024-08-02
1PlusChem
1P0036YC-5g
3-Cyclohexen-1-ol
822-66-2 95%
5g
$312.00 2023-12-16

3-Cyclohexen-1-ol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxalic acid Solvents: Methanol ,  Water ;  1 h, rt
1.2 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 20 min, rt
1.3 Solvents: Acetone ;  rt
Riferimento
(NHC)Pd(II) hydride-catalyzed dehydroaromatization by olefin chain-walking isomerization and transfer-dehydrogenation
Chen, Weihao; et al, Nature Communications, 2022, 13(1),

Metodo di produzione 2

Condizioni di reazione
Riferimento
Structural effects on the reactivity of substrates and inhibitors in the epoxidation system of Pseudomonas oleovorans
May, Sheldon W.; et al, Biochimica et Biophysica Acta, 1975, 403(1), 245-55

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Homolytic displacement at carbon. X. Toluenesulfonyl iodide as a source of toluenesulfonyl radicals for the formation of allyl, benzyl, cyclopropylcarbinyl, spirocyclopropylcycloalkyl, bicyclo[1.0.3]alkyl, and bicyclo[1.0.4]alkyl 4-tolyl sulfones from organocobaloximes
Ashcroft, Martyn R.; et al, Journal of Organometallic Chemistry, 1985, 289(2-3), 403-15

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ;  16 h, rt
Riferimento
Biomimetic Dehydroamination of Primary Amines
Wang, Chenyang ; et al, ACS Catalysis, 2023, 13(21), 14205-14212

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
2.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, reflux
Riferimento
Cyclohexenylboration of aldehydes and ketones with the borabicyclo[3.3.2]decanes (BBDs)
Gonzalez, Eduvigis; et al, Organic Letters, 2015, 17(17), 4368-4371

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 20 min, rt
1.2 Reagents: Acetone ;  rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Construction of bicyclic systems containing an oxygen bridge by isomerization of cyclic epoxy alcohols
Iwakura, Masaru; et al, Tetrahedron Letters, 2017, 58(12), 1223-1226

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Oxalic acid Solvents: Methanol ,  Water ;  1 h, rt
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 20 min, rt
2.2 Reagents: Acetone ;  rt
2.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Construction of bicyclic systems containing an oxygen bridge by isomerization of cyclic epoxy alcohols
Iwakura, Masaru; et al, Tetrahedron Letters, 2017, 58(12), 1223-1226

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Chlorotrimethylsilane ,  Borate(1-), [1,5-cyclooctanediyl[(R)-(trimethylsilyl)methylene]]dihydro-, lithiu… ,  Borate(1-), [1,5-cyclooctanediyl[(S)-(trimethylsilyl)methylene]]dihydro-, lithiu… Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, reflux
Riferimento
Cyclohexenylboration of aldehydes and ketones with the borabicyclo[3.3.2]decanes (BBDs)
Gonzalez, Eduvigis; et al, Organic Letters, 2015, 17(17), 4368-4371

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Sulfuric acid
Riferimento
Synthesis and inhibitory properties of (1R,2R,4R,6R)-6-O-(2-hydroxyethyl)cyclohexane-1,2,4,6-tetraol derivatives: mechanistic probes for the inositol monophosphatase reaction
Schulz, Jurgen; et al, Journal of the Chemical Society, 1997, (5), 657-670

Metodo di produzione 10

Condizioni di reazione
1.1 Catalysts: Sulfuric acid ,  Water ;  3 h, 200 °C
Riferimento
Stereoselective Synthesis of 7-(E)-Arylidene-2-chloro-6-azabicyclo[3.2.1]octanes via Aluminum Chloride-Promoted Cyclization/Chlorination of Six-Membered Ring 3-Enynamides
Yeh, Ming-Chang P.; et al, Advanced Synthesis & Catalysis, 2017, 359(13), 2196-2201

Metodo di produzione 11

Condizioni di reazione
1.1 Catalysts: Sodium carbonate ,  Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(1-methyl-1H-imidazole-κN… ,  Sodium triacetoxyborohydride Solvents: Methanol ;  50 min, 57 °C
1.2 Catalysts: Acridinium, 2,7,10-trimethyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Methanol ,  Water ;  16 h, 38 °C
Riferimento
Photoredox/Cobalt Dual-Catalyzed Decarboxylative Elimination of Carboxylic Acids: Development and Mechanistic Insight
Cartwright, Kaitie C.; et al, Chemistry - A European Journal, 2020, 26(54), 12454-12471

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Sulfuric acid ,  Water ;  2 h, 190 - 210 °C
Riferimento
Reaction of atomic oxygen with organic compounds
Mosher, Arthur J., 1970, , ,

Metodo di produzione 13

Condizioni di reazione
1.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  6 h, rt
Riferimento
Sequential ring-closing metathesis/Pd-catalyzed, Si-assisted cross-coupling reactions: general synthesis of highly substituted unsaturated alcohols and medium-sized rings containing a 1,3-cis-cis diene unit
Denmark, Scott E.; et al, Tetrahedron, 2004, 60(43), 9695-9708

Metodo di produzione 14

Condizioni di reazione
1.1 Solvents: Diethyl ether ;  0.5 - 1 h, 0 °C → rt
2.1 Reagents: Tetrabutylammonium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium
3.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  6 h, rt
Riferimento
Sequential ring-closing metathesis/Pd-catalyzed, Si-assisted cross-coupling reactions: general synthesis of highly substituted unsaturated alcohols and medium-sized rings containing a 1,3-cis-cis diene unit
Denmark, Scott E.; et al, Tetrahedron, 2004, 60(43), 9695-9708

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: 9-Borabicyclo[3.3.1]nonane Solvents: Tetrahydrofuran ;  18 h, rt
1.2 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  1 h, reflux
1.3 Reagents: Sodium chloride Solvents: Water
Riferimento
Scope of the directed dihydroxylation: application to cyclic homoallylic alcohols and trihaloacetamides
Donohoe, Timothy J.; et al, Organic & Biomolecular Chemistry, 2003, 1(12), 2173-2186

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
Factors influencing conformational preferences in cyclohexenes
Lambert, Joseph B.; et al, Journal of the American Chemical Society, 1985, 107(26), 7978-82

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, reflux
Riferimento
Cyclohexenylboration of aldehydes and ketones with the borabicyclo[3.3.2]decanes (BBDs)
Gonzalez, Eduvigis; et al, Organic Letters, 2015, 17(17), 4368-4371

Metodo di produzione 18

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride
Riferimento
Kinetics of the acetate ion catalyzed ketonization of 1,3-cyclohexadienol: equilibrium constants for the enolization of 2- and 3-cyclohexenone
Dzingeleski, Greg D.; et al, Journal of Organic Chemistry, 1990, 55(3), 1019-23

Metodo di produzione 19

Condizioni di reazione
1.1 Solvents: Ethanol ;  24 h, 90 °C
2.1 Reagents: Diisopropylethylamine Catalysts: Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]chloro(pyridine)-, (OC-6-42)- ,  Acridinium, 10-methyl-9-(2,4,6-trimethylphenyl)-, perchlorate (1:1) Solvents: Dichloromethane ;  16 h, rt
Riferimento
Biomimetic Dehydroamination of Primary Amines
Wang, Chenyang ; et al, ACS Catalysis, 2023, 13(21), 14205-14212

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Ethyl acetate ;  0.5 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Chlorotrimethylsilane Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, reflux
Riferimento
Cyclohexenylboration of aldehydes and ketones with the borabicyclo[3.3.2]decanes (BBDs)
Gonzalez, Eduvigis; et al, Organic Letters, 2015, 17(17), 4368-4371

Metodo di produzione 21

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol
Riferimento
Synthesis of Z-allylic acetates via fragmentation of cyclic homoallylic alcohols
Ramaiah, P.; et al, Tetrahedron Letters, 1988, 29(17), 2119-20

Metodo di produzione 22

Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C → rt; 20 min, rt
1.2 Solvents: Acetone ;  rt
Riferimento
(NHC)Pd(II) hydride-catalyzed dehydroaromatization by olefin chain-walking isomerization and transfer-dehydrogenation
Chen, Weihao; et al, Nature Communications, 2022, 13(1),

Metodo di produzione 23

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Solvents: Ethyl acetate ;  0.5 h, 0 °C
1.2 Solvents: Diethyl ether ;  0 °C; 0 °C → rt; 12 h, rt
2.1 Reagents: Chlorotrimethylsilane Solvents: Diethyl ether ;  0 °C; 2 h, 0 °C → rt
3.1 Reagents: Sodium hydroxide ,  Hydrogen peroxide Solvents: Water ;  0 °C; 2 h, reflux
Riferimento
Cyclohexenylboration of aldehydes and ketones with the borabicyclo[3.3.2]decanes (BBDs)
Gonzalez, Eduvigis; et al, Organic Letters, 2015, 17(17), 4368-4371

Metodo di produzione 24

Condizioni di reazione
1.1 Reagents: Bis(1,2-dimethylpropyl)borane Solvents: Tetrahydrofuran
Riferimento
Hydroboration. XIII. Hydroboration of dienes with disiamylborane. A convenient procedure for the conversion of selected dienes into unsaturated alcohols
Zweifel, George; et al, Journal of the American Chemical Society, 1962, 84(2), 190-5

Metodo di produzione 25

Condizioni di reazione
Riferimento
Product class 2: cycloalkanols
Scott, P. J. H.; et al, Science of Synthesis, 2008, 36, 459-530

Metodo di produzione 26

Condizioni di reazione
1.1 Reagents: Tetrabutylammonium fluoride Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium
2.1 Catalysts: Grubbs' catalyst Solvents: Dichloromethane ;  6 h, rt
Riferimento
Sequential ring-closing metathesis/Pd-catalyzed, Si-assisted cross-coupling reactions: general synthesis of highly substituted unsaturated alcohols and medium-sized rings containing a 1,3-cis-cis diene unit
Denmark, Scott E.; et al, Tetrahedron, 2004, 60(43), 9695-9708

3-Cyclohexen-1-ol Raw materials

3-Cyclohexen-1-ol Preparation Products

3-Cyclohexen-1-ol Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:822-66-2)3-Cyclohexen-1-ol
A929362
Purezza:99%/99%
Quantità:5g/10g
Prezzo ($):172.0/293.0